2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride

Description

Structural Components

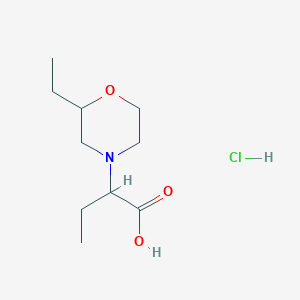

The molecule comprises two key moieties:

- Butanoic acid backbone : A four-carbon chain terminating in a carboxyl group (-COOH).

- 2-ethylmorpholin-4-yl group : A morpholine ring (tetrahydrooxazine) substituted with an ethyl group at the 2-position and attached to the butanoic acid via the 4-position nitrogen.

The hydrochloride counterion (Cl⁻) arises from the deprotonation of the carboxylic acid, forming a zwitterionic structure.

Conformational Flexibility

The ethylmorpholine moiety introduces conformational flexibility due to:

- Morpholine ring dynamics : The six-membered ring can adopt chair or boat conformations, influenced by steric interactions between the ethyl substituent and adjacent atoms.

- Butanoic acid chain rotation : Free rotation around single bonds in the butanoic acid chain allows multiple conformers, though the carboxylate group’s negative charge restricts rotational freedom.

While specific crystallographic data for this compound is not publicly available, analogous morpholine-containing acids exhibit hydrogen-bonding networks in their crystalline states, suggesting potential intermolecular interactions in this hydrochloride salt.

Protonation State and Salt Formation Characteristics

Acid-Base Behavior

The compound exists as a hydrochloride salt, indicating the carboxylic acid group (-COOH) is deprotonated to form a carboxylate anion (-COO⁻). The hydrochloric acid (HCl) provides the counterion (Cl⁻) to neutralize the charge.

Salt Formation

The salt formation process involves:

- Deprotonation : The carboxylic acid loses a proton to form a carboxylate anion.

- Ion pairing : The carboxylate anion pairs with the Cl⁻ counterion, stabilized by electrostatic interactions.

This salt form enhances solubility in polar solvents and stability under ambient conditions compared to the free acid.

Structural Representation

SMILES and InChI Codes

- SMILES :

CCC(N1CC(CC)OCC1)C(O)=O.[H]Cl - InChI :

InChI=1S/C10H19NO3.ClH/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H

These codes provide unambiguous identifiers for computational modeling and database searches.

Comparative Analysis with Analogues

| Property | This compound | Ethyl 4-Morpholinobutanoate |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ClNO₃ | C₁₀H₁₉NO₃ |

| Molecular Weight | 237.72 g/mol | 201.26 g/mol |

| Counterion | HCl | None |

| Functional Group | Carboxylate anion | Ester |

This comparison highlights the distinct acid-base and solubility profiles of the hydrochloride salt versus ester derivatives.

Properties

IUPAC Name |

2-(2-ethylmorpholin-4-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCWJHGIFNLNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C(CC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride (CAS No. 1803571-01-8) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a morpholine ring, which is known for its role in modulating biological activity. The presence of the butanoic acid moiety suggests potential interactions with various biological targets.

Research indicates that this compound may interact with several biological pathways:

- Receptor Modulation : The compound has been studied for its effects on adrenergic receptors, particularly the β3 adrenergic receptor, which plays a significant role in metabolic regulation and energy expenditure .

- Neurotransmitter Release : It may influence the release of neurotransmitters, contributing to its potential neuroactive effects.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Study on Adrenergic Activity

A significant study examined the agonistic properties of this compound on β3 adrenergic receptors. The findings demonstrated that the compound could enhance lipolysis in adipocytes, suggesting its potential utility in treating obesity and metabolic disorders .

Neuroprotective Research

Another investigation focused on the neuroprotective capabilities of this compound. In vitro experiments indicated that it could reduce oxidative stress in neuronal cell lines, providing a basis for further exploration in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. Studies suggest that derivatives of butanoic acid can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The morpholine moiety enhances its ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

2. Anticancer Activity

Research indicates that 2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride exhibits cytotoxic properties against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, thus holding promise as a chemotherapeutic agent .

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokine production and modulates immune responses, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the morpholine ring and subsequent functionalization of the butanoic acid moiety. Various derivatives have been synthesized to enhance its pharmacological properties, including modifications to improve solubility and bioavailability.

| Derivative | Modification | Potential Application |

|---|---|---|

| A | Increased lipophilicity | Enhanced CNS penetration |

| B | Altered functional groups | Targeted anticancer activity |

| C | Improved solubility | Better oral bioavailability |

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective potential of this compound, researchers found that it significantly reduced neuronal cell death in vitro when exposed to oxidative stress. This suggests its utility in developing treatments for neurodegenerative diseases .

Case Study 2: Anticancer Research

Another investigation focused on the compound's effects on human breast cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell proliferation and an increase in apoptosis markers, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

a. Phenoxybutanoic Acid Derivatives (e.g., MCPB, 2,4-DB)

- Functional Groups: MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) feature phenoxy groups attached to butanoic acid, whereas the target compound replaces the phenoxy group with a 2-ethylmorpholine ring .

- Implications: Bioactivity: Phenoxy derivatives act as synthetic auxin herbicides (HRAC Class O), disrupting plant growth. Solubility: The hydrochloride salt in the target compound improves water solubility compared to the free acid forms of MCPB and 2,4-DB, which may require esterification for formulation .

b. Aminated Butyronitrile Derivatives (e.g., 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride)

- Functional Groups: This compound has a butyronitrile backbone with a dimethylamino group, contrasting with the target compound’s morpholine ring and carboxylic acid .

- Implications: Reactivity: The nitrile group in the butyronitrile derivative may confer metabolic stability or serve as a synthetic handle for further modifications, whereas the carboxylic acid in the target compound enables salt formation or hydrogen bonding in biological systems.

c. Fmoc-Protected Amino Acid Hydrochlorides (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic Acid Hydrochloride)

- Functional Groups : The Fmoc-protected compound includes a carbamate group and a primary amine, while the target compound features a secondary amine within the morpholine ring .

- Implications :

- Applications : Fmoc derivatives are widely used in peptide synthesis, whereas the target compound’s morpholine group may suit it for small-molecule drug design (e.g., kinase inhibitors or GPCR ligands).

- Stability : The hydrochloride salt in both compounds improves crystallinity and shelf life, but the Fmoc group’s UV sensitivity contrasts with the morpholine’s stability under acidic conditions .

Physicochemical Properties

| Property | 2-(2-Ethylmorpholin-4-yl)butanoic Acid HCl | MCPB | 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile HCl | Fmoc-Amino Acid HCl |

|---|---|---|---|---|

| Molecular Weight | ~265.8 g/mol (estimated) | 228.7 g/mol | ~283.2 g/mol | ~408.9 g/mol |

| Functional Groups | Morpholine, carboxylic acid | Phenoxy, carboxylic acid | Nitrile, dimethylamino | Fmoc, carboxylic acid, amine |

| Solubility | High in water (HCl salt) | Low (free acid) | Moderate in polar aprotic solvents | High in DMF, moderate in water |

| Typical Application | Pharmaceuticals (inferred) | Herbicide | Agrochemical or drug intermediate | Peptide synthesis |

Preparation Methods

Preparation of N-Protected Amino Acid Intermediates

- Starting from an amino acid precursor (such as L-amino acid analogs), the amino group is protected using a suitable N-protective group (e.g., tert-butoxycarbonyl (BOC), benzyloxycarbonyl (Cbz)) to prevent undesired side reactions during subsequent steps.

- The hydroxy groups, if present, are also protected to ensure selectivity.

Formation of Imidazolide Intermediate

- The N-protected amino acid is converted into an imidazolide derivative by reaction with imidazole and activating agents.

- This intermediate facilitates nucleophilic substitution and coupling reactions.

Carbon-Carbon Bond Formation via Magnesium Enolate of Malonate

- A magnesium enolate of a malonic acid monoester is prepared by reacting malonate esters with magnesium bases.

- The imidazolide intermediate is then reacted with this enolate in an ether solvent like tetrahydrofuran (THF), often in the presence of a polar aprotic co-solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- This reaction proceeds at ambient temperature and results in the formation of esters of protected (4S)-oxo-3-amino-4-butanoic acid derivatives.

Hydrolysis and Acidification

- The ester intermediates are hydrolyzed in the presence of strong acids such as hydrochloric acid to yield the free acid forms.

- The acidification step also facilitates the conversion of alkali metal salts (formed during purification) back to the free acid.

Purification and Salt Formation

- The crude products are purified by chromatographic techniques, typically using silica gel columns with solvent mixtures like ethyl acetate/hexane.

- The purified free acid is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing compound stability and crystallinity.

Reaction Conditions and Solvent Systems

| Step | Reagents/Conditions | Solvent System | Temperature | Notes |

|---|---|---|---|---|

| Amino group protection | BOC anhydride, Cbz-Cl, or similar | Dichloromethane or similar | 0–25 °C | Protects amino functionality |

| Imidazolide formation | Imidazole + activating agent | THF or suitable organic solvent | Room temperature | Facilitates coupling reactions |

| Enolate formation | Magnesium base + malonic acid monoester | THF | Ambient | Generates nucleophile for C–C bond formation |

| Coupling reaction | Imidazolide + magnesium enolate | THF + DMSO or DMF | Ambient | High yield in mixed solvent system |

| Hydrolysis and acidification | Hydrochloric acid | Aqueous medium | Room temperature | Converts esters to acids and forms hydrochloride salt |

| Purification | Silica gel chromatography | Ethyl acetate/hexane mixture | Ambient | Removes impurities, isolates pure compound |

Research Findings and Optimization

- Use of mixed solvent systems (e.g., THF with DMSO) significantly improves solubility and reaction yields compared to THF alone.

- Temperature control below 20 °C during alkali metal salt formation prevents side reactions and ensures selective precipitation.

- Intermediate isolation as alkali metal salts (e.g., sodium or potassium salts) enhances purification efficiency before final acidification.

- Catalytic hydrogenation can be employed to reduce ester intermediates to corresponding acids or amines if required.

- Final hydrochloride salt formation improves compound stability and facilitates handling for research applications.

Summary Table of Key Intermediates and Reactions

| Intermediate/Compound | Description | Role in Synthesis |

|---|---|---|

| N-Protected amino acid | Amino acid with protective groups | Starting material for selective reactions |

| Imidazolide derivative | Activated amino acid intermediate | Enables coupling with enolate |

| Magnesium enolate of malonic acid monoester | Reactive nucleophile | Forms new C–C bond with imidazolide |

| Ester of protected (4S)-oxo-3-amino-4-butanoic acid | Intermediate ester | Precursor to free acid |

| Alkali metal salt of ester | Purification intermediate | Facilitates purification and regeneration |

| 2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride | Final product | Target compound for research and applications |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves condensation reactions between morpholine derivatives and carboxylic acid precursors under controlled pH conditions. For example, analogous morpholine derivatives (e.g., 4-Benzylmorpholine-3-carboxylic acid) are synthesized using acidic or basic conditions to facilitate ring closure and salt formation . Reduction reactions with agents like lithium aluminum hydride (LiAlH₄) may be employed for intermediate steps, followed by hydrochlorination to yield the final product. Purification via recrystallization or column chromatography is critical to achieve >97% purity, as noted in similar protocols .

Q. How can researchers accurately characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as demonstrated for structurally related compounds (e.g., ≥96% purity via HPLC in pharmaceutical standards) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for confirming molecular structure. For hydrochloride salts, elemental analysis (e.g., chloride content via ion chromatography) ensures stoichiometric consistency .

Q. What are the solubility profiles of this compound in common organic solvents and aqueous buffers?

- Methodological Answer : Solubility should be empirically determined using the shake-flask method. Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Testing in polar solvents (e.g., water, methanol) and buffers (phosphate-buffered saline at pH 7.4) is advised. For analogs like 4-amino-3-phenylbutyric acid hydrochloride, solubility in DMSO and ethanol is often reported, but temperature and ionic strength must be controlled to avoid precipitation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of morpholine-derived compounds like this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. Replicate studies using standardized reference materials (e.g., forensic-grade analytical standards with batch-specific certificates) are critical . Cross-validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays). For example, inconsistencies in receptor agonist activity can be addressed by controlling pH, temperature, and solvent composition during experiments .

Q. How does the hydrochloride salt form influence the pharmacokinetic properties of 2-(2-Ethylmorpholin-4-yl)butanoic acid compared to its free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving bioavailability. Comparative studies should measure dissolution rates (e.g., USP apparatus) and stability under physiological conditions (37°C, simulated gastric fluid). For analogs like Landiolol hydrochloride, salt forms show prolonged plasma half-lives due to reduced metabolic degradation. Accelerated stability testing (40°C/75% RH) can assess hygroscopicity and shelf-life .

Q. What are the critical considerations when designing in vitro assays to evaluate the compound's interaction with cellular targets?

- Methodological Answer : Ensure compound integrity by pre-testing stability in assay media (e.g., DMEM with 10% FBS) via LC-MS. Use ultra-pure (>95%) material to avoid off-target effects, as seen in adenosine receptor agonist studies . Include positive controls (e.g., known morpholine-based inhibitors) and validate target engagement using techniques like thermal shift assays or CRISPR-knockout models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Yield variations often stem from differences in reaction conditions (e.g., pH, solvent purity). Systematic optimization via design of experiments (DoE) is recommended. For example, adjusting equivalents of ethylating agents or reaction time during morpholine ring formation can improve reproducibility. Cross-reference protocols from peer-reviewed syntheses of related hydrochlorides (e.g., 4-Benzyl-2-morpholinecarboxylic acid hydrochloride) to identify critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.